molecular formula C16H36O2Si B3248141 Diethoxydihexylsilane CAS No. 18407-13-1

Diethoxydihexylsilane

Cat. No.: B3248141
CAS No.: 18407-13-1
M. Wt: 288.54 g/mol
InChI Key: UDFQIGODCFRNJY-UHFFFAOYSA-N
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Description

Diethoxydihexylsilane is an organosilicon compound characterized by the presence of two ethoxy groups and two hexyl groups attached to a silicon atom. This compound is part of the broader class of organosilicon compounds, which are known for their versatility and wide range of applications in various fields, including materials science, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of diethoxydihexylsilane typically involves the reaction of hexylmagnesium bromide with silicon tetrachloride, followed by the introduction of ethoxy groups. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:

    Formation of Hexylmagnesium Bromide: Hexyl bromide reacts with magnesium in anhydrous ether to form hexylmagnesium bromide.

    Reaction with Silicon Tetrachloride: Hexylmagnesium bromide is then reacted with silicon tetrachloride to form dihexylsilane.

    Introduction of Ethoxy Groups: Dihexylsilane is treated with ethanol in the presence of a catalyst, such as hydrochloric acid, to introduce the ethoxy groups, resulting in this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Diethoxydihexylsilane undergoes various chemical reactions, including:

    Hydrolysis: Reaction with water to form silanols and ethanol.

    Condensation: Formation of siloxane bonds through the elimination of ethanol.

    Substitution: Replacement of ethoxy groups with other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water, often in the presence of an acid or base catalyst.

    Condensation: Catalysts such as acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

    Substitution: Various nucleophiles, such as amines or alcohols, under mild conditions.

Major Products:

    Hydrolysis: Silanols and ethanol.

    Condensation: Siloxanes and ethanol.

    Substitution: Functionalized silanes with different organic groups.

Scientific Research Applications

Diethoxydihexylsilane has numerous applications in scientific research, including:

    Materials Science: Used as a precursor for the synthesis of silicon-based materials, such as siloxanes and silicones, which have applications in coatings, adhesives, and sealants.

    Chemistry: Employed as a reagent in organic synthesis for the protection of hydroxyl and amino groups.

    Biology and Medicine: Utilized in the development of biocompatible materials and drug delivery systems.

    Industry: Applied in the production of hydrophobic and anti-corrosive coatings, as well as in the modification of surfaces to enhance their properties.

Mechanism of Action

The mechanism of action of diethoxydihexylsilane involves its ability to form stable siloxane bonds through hydrolysis and condensation reactions. The ethoxy groups are hydrolyzed to form silanols, which then undergo condensation to form siloxane bonds. This process is crucial in the formation of silicon-based materials with desirable properties, such as flexibility, durability, and hydrophobicity.

Comparison with Similar Compounds

    Diethoxydimethylsilane: Similar structure but with methyl groups instead of hexyl groups.

    Dimethoxydimethylsilane: Contains methoxy groups instead of ethoxy groups.

    Triethoxymethylsilane: Contains three ethoxy groups and one methyl group.

Uniqueness: Diethoxydihexylsilane is unique due to the presence of longer hexyl chains, which impart distinct hydrophobic properties and influence the physical characteristics of the resulting materials. This makes it particularly useful in applications requiring enhanced hydrophobicity and flexibility.

Properties

IUPAC Name

diethoxy(dihexyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36O2Si/c1-5-9-11-13-15-19(17-7-3,18-8-4)16-14-12-10-6-2/h5-16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFQIGODCFRNJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[Si](CCCCCC)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H36O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301314720
Record name Diethoxydihexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18407-13-1
Record name Diethoxydihexylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18407-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethoxydihexylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301314720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silane, diethoxydihexyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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